

A Comparative Guide to the Structural Elucidation of (S)-1-Prolylpiperazine Derivatives

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Compound of Interest

Compound Name: (S)-1-Prolylpiperazine

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The precise determination of the three-dimensional structure of pharmacologically active molecules is paramount in modern drug discovery and development. **(S)-1-Prolylpiperazine** derivatives represent a significant class of compounds, often targeted as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV). Understanding their exact spatial arrangement is crucial for optimizing their binding affinity and efficacy. This guide provides a comparative overview of X-ray crystallography and alternative analytical techniques for the structural characterization of these chiral molecules, supported by experimental data and detailed protocols.

At a Glance: Comparing Analytical Techniques

The structural elucidation of small molecules like **(S)-1-Prolylpiperazine** derivatives can be approached through several powerful techniques. While X-ray crystallography is often considered the "gold standard" for providing unambiguous atomic coordinates, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information, especially regarding dynamics in solution and elemental composition.

Technique	Information Obtained	Sample Requirements	Throughput	Key Advantages	Limitations
Single-Crystal X-ray Crystallography	High-resolution 3D atomic structure, absolute configuration, bond lengths and angles, crystal packing.	High-quality single crystals (typically >0.1 mm). [1] [2]	Low to Medium	Unambiguous determination of stereochemistry and conformation in the solid state.	Crystal growth can be a significant bottleneck; the solid-state conformation may differ from the solution or biologically active conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Connectivity, conformational dynamics in solution, relative stereochemistry, enantiomeric purity (with chiral auxiliaries).	Soluble sample in a suitable deuterated solvent.	High	Provides information about the molecule's structure and behavior in solution, which can be more biologically relevant.	Does not directly provide a 3D model of the entire molecule; absolute configuration determination can be challenging.

Mass Spectrometry (MS)	Molecular weight, elemental composition, fragmentation patterns for structural inference.	Small sample quantity, soluble or solid.	High	High sensitivity and speed; provides definitive molecular formula with high-resolution instruments.	Does not provide information on stereochemistry or 3D conformation.
3D Electron Diffraction (3DED)	High-resolution 3D atomic structure from nanocrystals.	Microcrystalline powder (crystal size < 2 μm).	Medium	Applicable to samples that do not form crystals large enough for X-ray diffraction.	Can be more technically challenging than X-ray crystallography.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure within a crystal lattice. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.

Representative Crystallographic Data for Related Piperazine and Pyrrolidine Derivatives

While specific crystallographic data for a simple **(S)-1-Prolylpiperazine** is not readily available in public databases, the following table presents data for structurally related piperazine and pyrrolidine-containing compounds, illustrating the typical parameters obtained from such analyses.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Resolution (Å)	R-factor	Ref.
1-({[1-(Hydroxymethyl)cyclopentyl]amino}acetyl)pyrrolidine-2,5-cis-dicarboxonitrile	C ₁₃ H ₁₉ N ₃ O ₂	Monoclinic	P2 ₁ /c	10.34	12.01	11.45	108.9	1.50	0.045	[3]
3'-methoxy-1'-[3-{4-(4-nitrophenyl)piperazin-1-yl}propyl]pyrrolidine-9,5'-imidazole	C ₂₉ H ₂₉ N ₅ O ₄ · H ₂ O	Monoclinic	P2 ₁ /c	12.55	11.20	14.10	90.0	N/A	0.031	[4]

ne]-2'

,4'-

dione

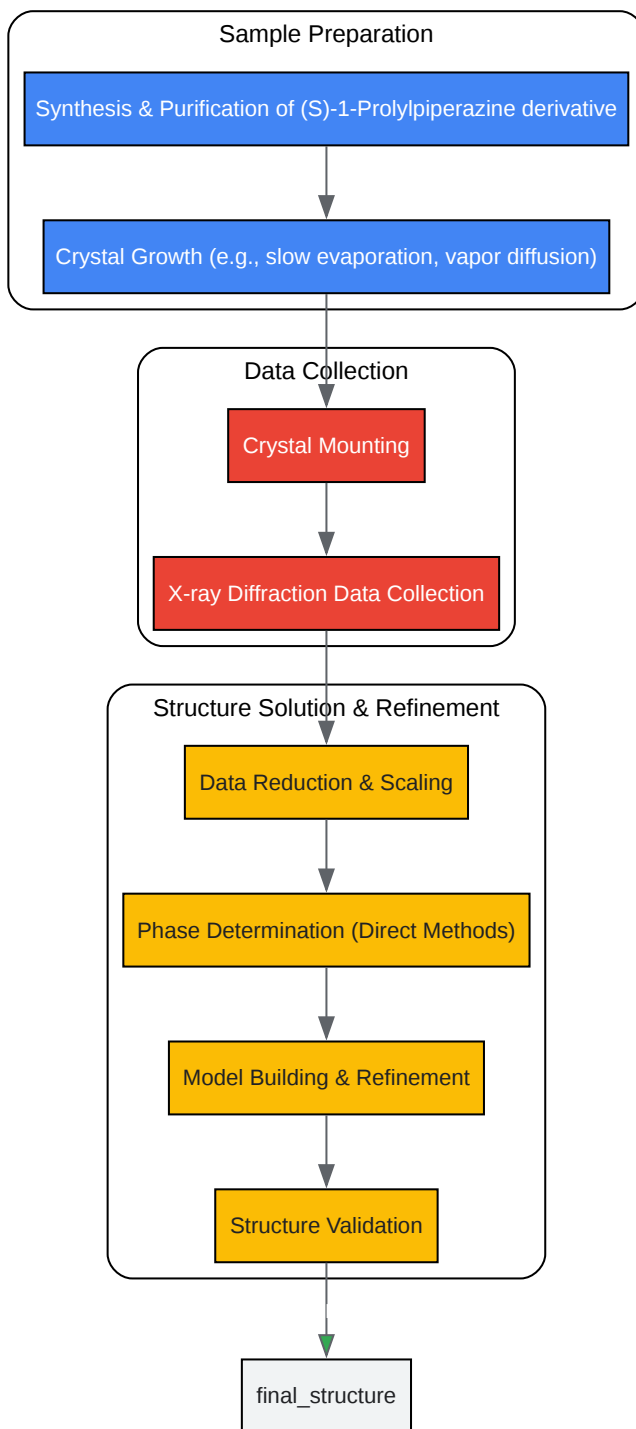
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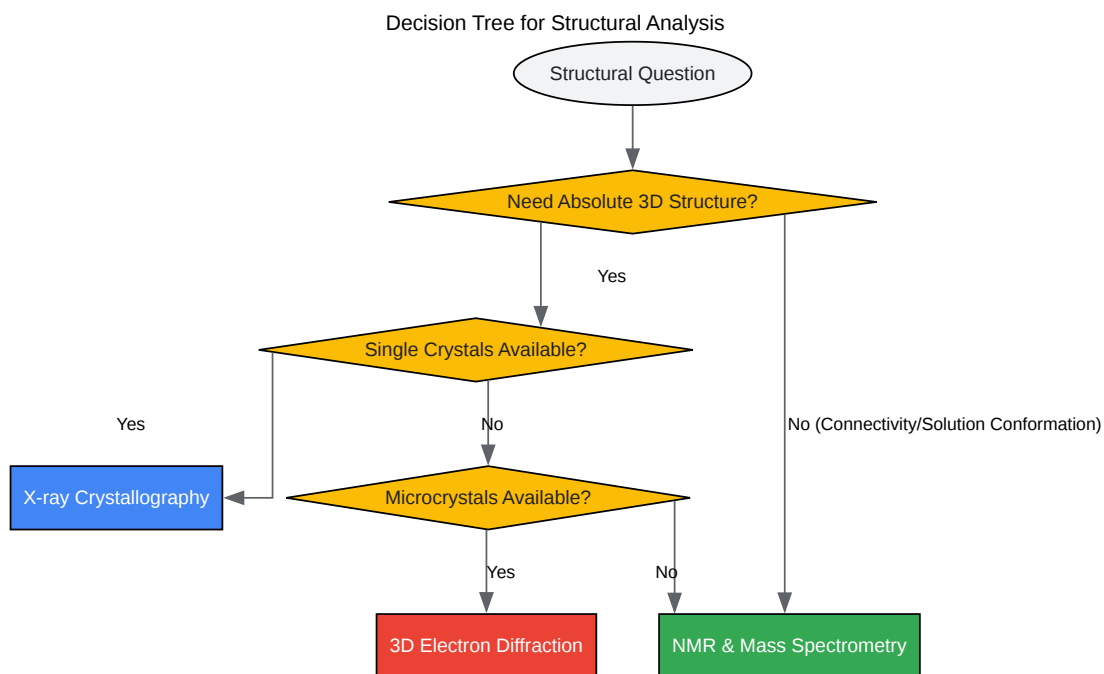
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Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure can be broken down into several key stages, from sample preparation to data analysis.

Experimental Workflow for X-ray Crystallography





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